molecular formula C6H16N2O5 B6328569 2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol CAS No. 114089-98-4

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B6328569
CAS No.: 114089-98-4
M. Wt: 196.20 g/mol
InChI Key: AXAVXPMQTGXXJZ-UHFFFAOYSA-N
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Description

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol is a compound with significant importance in various scientific fields. It is known for its role as a biochemical buffer, which helps maintain the pH levels in biological and chemical systems. This compound is a white crystalline powder that is highly soluble in water and has a molecular formula of C4H11NO3 .

Mechanism of Action

Target of Action

The primary targets of the TRIS-glycine native sample buffer and the TRIS-glycine-native running buffer are proteins . These buffers are used in the preparation of protein samples for native gel electrophoresis .

Mode of Action

The buffers interact with proteins to maintain their native conformation during electrophoresis. The TRIS (tris(hydroxymethyl)aminomethane) in the buffer acts as the primary buffering agent, maintaining a consistent pH during electrophoresis. This allows proteins to be separated based on their size and charge without being denatured.

Biochemical Pathways

The buffers are involved in the process of protein gel electrophoresis , a method used to separate proteins based on their size and charge. The buffers provide ions that transfer the applied current, facilitating different molecular sizes to travel at various rates for analyses .

Result of Action

The result of the action of these buffers is the successful separation of proteins in their native state during gel electrophoresis. This allows for the analysis of protein size and charge, which can be crucial in many research and diagnostic applications .

Action Environment

The action of these buffers can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the pH of the buffer can affect the charge of the proteins and thus their migration during electrophoresis. Additionally, the concentration of the buffer (4X for the sample buffer and 10X for the running buffer) can also impact the resolution of the proteins on the gel .

Biochemical Analysis

Biochemical Properties

The primary role of TRIS-glycine native sample buffer in biochemical reactions is to provide an optimal environment for protein gel electrophoresis . It helps maintain the pH and ionic strength necessary for proteins to maintain their native conformation during electrophoresis . The buffer interacts with proteins, but not in a specific manner like enzymes or other biomolecules. Instead, it provides a consistent environment that allows proteins to be separated based on their size and charge .

Cellular Effects

TRIS-glycine native sample buffer does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is in the analysis of these processes. By allowing for the separation of proteins, it enables researchers to study the effects of various cellular processes on protein expression and modification .

Molecular Mechanism

The mechanism of action of TRIS-glycine native sample buffer is physical rather than biochemical. It does not bind to biomolecules or alter gene expression. Instead, it creates an environment that allows proteins to migrate through a gel at rates dependent on their size and charge .

Temporal Effects in Laboratory Settings

The effects of TRIS-glycine native sample buffer do not change over time. It is a stable solution that does not degrade under normal storage conditions . It does not have any long-term effects on cellular function as it is not typically used in in vitro or in vivo studies involving live cells .

Dosage Effects in Animal Models

As a laboratory reagent used for protein electrophoresis, TRIS-glycine native sample buffer is not typically administered to animal models, and therefore, information on dosage effects in such models is not applicable .

Metabolic Pathways

TRIS-glycine native sample buffer is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

In a laboratory setting, TRIS-glycine native sample buffer is not transported or distributed within cells or tissues. It remains in the buffer solution where it continues to maintain the pH and ionic strength necessary for protein electrophoresis .

Subcellular Localization

TRIS-glycine native sample buffer does not have a subcellular localization as it is not taken up by cells. It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reduction of nitro compounds or catalytic hydrogenation methods. One common method includes the reaction of nitromethane with formaldehyde in the presence of a base such as potassium hydroxide, followed by hydrogenation using a nickel catalyst .

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure hydrogenation reactors. The process begins with the condensation of nitromethane and formaldehyde, followed by hydrogenation under controlled temperature and pressure conditions. The final product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino alcohols, aldehydes, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-amino-2-(hydroxymethyl)-1,3-propanediol
  • 2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
  • 2-amino-2-(hydroxymethyl)propane-1,3-diol sulfate

Uniqueness

What sets 2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol apart from similar compounds is its high solubility in water and its effective buffering capacity over a wide pH range. This makes it particularly useful in applications where precise pH control is essential .

Properties

IUPAC Name

2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C2H5NO2/c5-4(1-6,2-7)3-8;3-1-2(4)5/h6-8H,1-3,5H2;1,3H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAVXPMQTGXXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by hydrogenation of a solution of Z-Gly-Tris in ethanol at 40 pa. pressure in a Parr hydrogenator in the presence of palladium on carbon (10%). The removal of the Z group was monitored by HPLC. The catalyst was removed by filtration and washed with ethanol. Evaporation of the solvent gave the title compound in 95% yield. The preparation of Z-Gly-Tris is described in Whittaker, R. G., Hayes, P. J., and Bender, V. J. (1993). Peptide Research 6; 125 and Australian Patent No. 649242.
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